

Chemical and physical properties of D-Galacturonic acid hydrate

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Compound of Interest

Compound Name: *D-Galacturonic acid hydrate*

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D-Galacturonic Acid Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is the principal constituent of pectin, a ubiquitous structural heteropolysaccharide in the primary cell walls of terrestrial plants.[1][2] Its hydrated form, **D-Galacturonic acid hydrate**, is a subject of increasing interest in various scientific and industrial fields, including food science, biotechnology, and pharmaceutical development. This technical guide provides an in-depth overview of the chemical and physical properties of **D-Galacturonic acid hydrate**, detailed experimental protocols for its analysis, and insights into its metabolic pathways and potential applications in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **D-Galacturonic acid hydrate** are summarized in the tables below, providing a consolidated resource for researchers.

General and Physical Properties

Property	Value	References
CAS Number	91510-62-2	[3][4][5][6]
Molecular Formula	C ₆ H ₁₀ O ₇ ·H ₂ O	[3][4][6]
Molecular Weight	212.15 g/mol	[3][6]
Appearance	White to off-white crystalline powder	[7]
Melting Point	156-159 °C	[8]
159-160 °C (sintering at ~100-111 °C)	[9]	
166 °C	[9]	
pKa (Predicted)	3.30 ± 0.35	
Optical Rotation	[α] _D ²⁰ /D +53±2°, c=10% in H ₂ O (after 5 hours)	[7]
[α] _D ²⁰ +98.0° → +50.9° (in water) for α-form monohydrate	[10]	
[α] _D +27° → +55.6° (in water) for β-form	[10]	

Solubility Profile

Solvent	Solubility	References
Water	Soluble	[10][11]
Hot Water	Soluble	[10]
Ethanol	Slightly soluble in hot ethanol	
Ether	Practically insoluble	
DMSO	42 mg/mL (197.97 mM)	[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of **D-Galacturonic acid hydrate**. This section outlines key experimental protocols.

Determination of Galacturonic Acid Content by Colorimetric Assay

This method is based on the reaction of uronic acids with a specific reagent to produce a colored complex that can be quantified spectrophotometrically.

Principle: Pectin is first extracted and then hydrolyzed by hot sulfuric acid to yield sugar residues and their furfural derivatives. Neutral sugars produce brown derivatives, while galacturonic acid reacts with m-hydroxydiphenyl (MHDP) to form a specific pink-colored complex with a maximum absorbance at 520 nm. The galacturonic acid content is calculated after subtracting the absorbance generated by neutral sugars.[\[13\]](#)

Procedure:

- Pectin Extraction:
 - Extract pectin from the sample material at 55°C using appropriate buffers (e.g., pH 6.5 buffer + EDTA for highly soluble pectin, pH 10 for highly methylated pectin, or pH 10 + EDTA for most pectin).[\[13\]](#)
- Hydrolysis:
 - Hydrolyze the extracted pectin with hot sulfuric acid to obtain sugar residues.[\[13\]](#)
- Colorimetric Reaction:
 - Dilute the supernatant containing the hydrolyzed pectin.
 - Add MHDP reagent to the diluted supernatant.
 - Measure the absorbance of the resulting pink complex at 520 nm using a spectrophotometer.[\[13\]](#)

- Quantification:
 - Prepare a standard curve using known concentrations of D-Galacturonic acid.
 - Calculate the galacturonic acid content in the sample by comparing its absorbance to the standard curve, correcting for the background absorbance from neutral sugars.[\[13\]](#)

Quantification of D-Galacturonic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC provides a precise and sensitive method for the quantification of D-Galacturonic acid, particularly after enzymatic hydrolysis of pectin.

Principle: Pectin is hydrolyzed to D-Galacturonic acid monomers using pectinase. The resulting solution is then analyzed by HPLC with a suitable column and detector to separate and quantify the galacturonic acid.[\[4\]](#)[\[5\]](#)

Procedure:

- Enzymatic Hydrolysis:
 - Incubate the pectin sample with a pectinase solution (e.g., 2250 U/g pectin) at an optimal temperature (e.g., 50°C) and for a sufficient duration (e.g., 24 hours) to ensure complete hydrolysis.[\[4\]](#)[\[5\]](#)
- Sample Preparation:
 - Filter the hydrolyzed solution through a 0.22 µm membrane filter before injection into the HPLC system.[\[14\]](#)
- HPLC Analysis:
 - Mobile Phase: 0.01 N Phosphoric acid.[\[14\]](#)
 - Flow Rate: 0.70 mL/min.[\[14\]](#)
 - Injection Volume: 10 µL.[\[14\]](#)

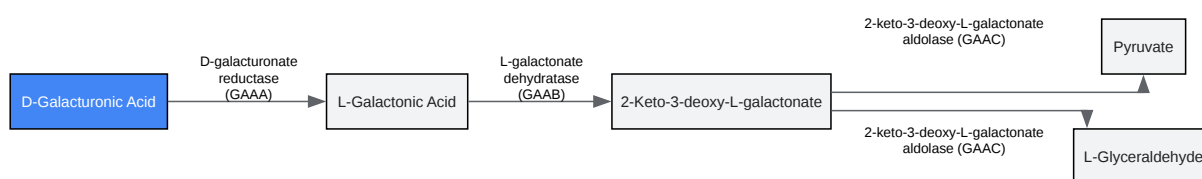
- Detection: UV detector at 210 nm.[14]
- Quantification:
 - Identify and quantify the D-Galacturonic acid peak by comparing its retention time and peak area with that of a D-Galacturonic acid monohydrate standard.[14]

Signaling Pathways and Metabolism

D-Galacturonic acid serves as a carbon source for various microorganisms and is metabolized through specific enzymatic pathways. Understanding these pathways is crucial for applications in biotechnology and for comprehending its fate in different biological systems.

Fungal Catabolic Pathway of D-Galacturonic Acid

Filamentous fungi have evolved an efficient pathway to catabolize D-Galacturonic acid, a major component of the plant cell walls they degrade.

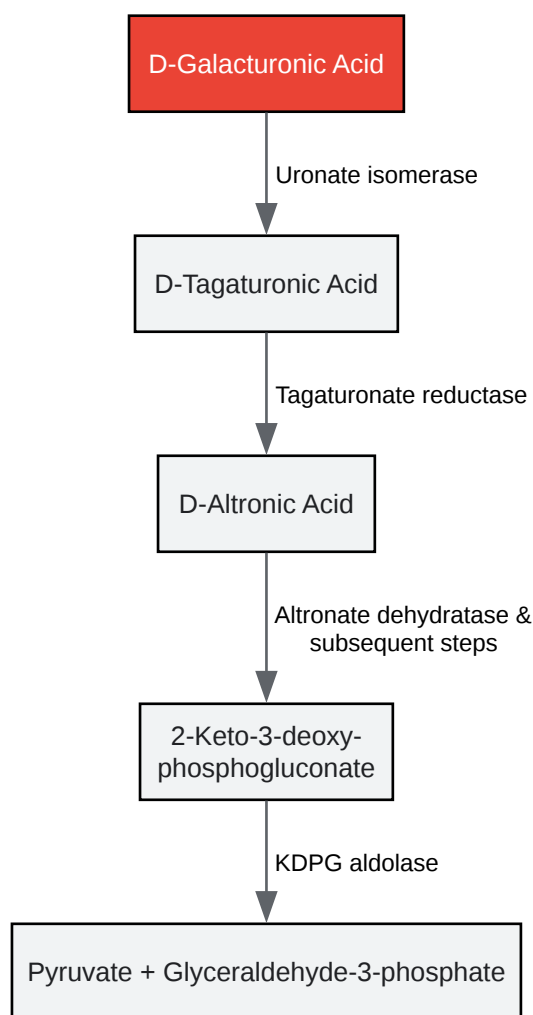


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Caption: Fungal catabolic pathway of D-Galacturonic acid.

Bacterial Catabolic Pathways of D-Galacturonic Acid

Bacteria employ several pathways for the degradation of D-Galacturonic acid. The isomerase pathway is a common route.

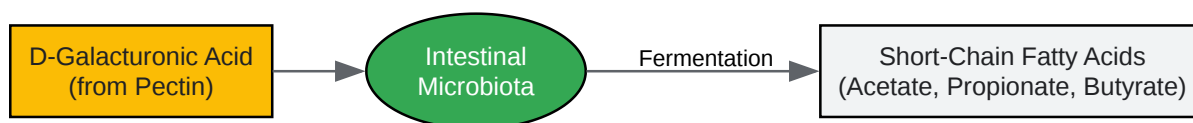


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Caption: Isomerase pathway for D-Galacturonic acid catabolism in bacteria.

Human Intestinal Metabolism of D-Galacturonic Acid

In the human gut, D-Galacturonic acid is metabolized by the intestinal microbiota.



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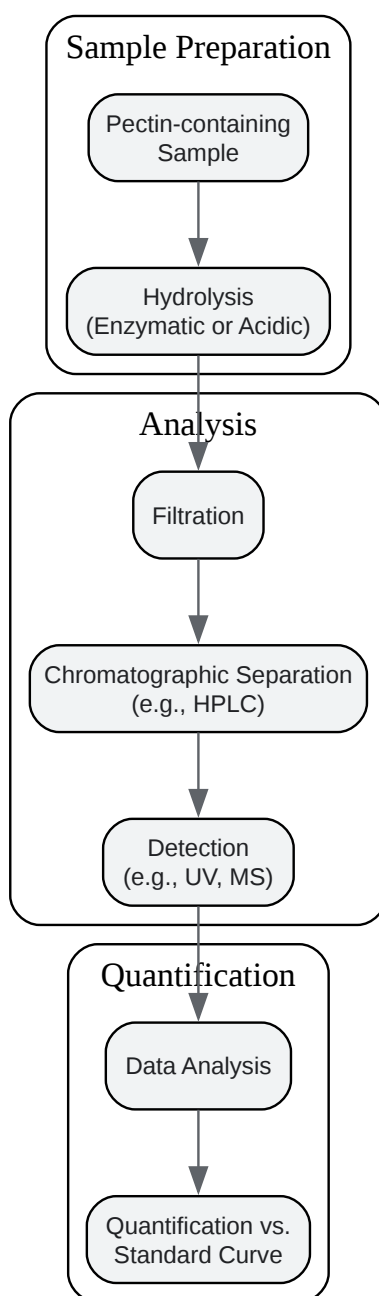
Caption: Overview of D-Galacturonic acid metabolism by human gut microbiota.

Experimental and Analytical Workflows

The analysis of D-Galacturonic acid often involves a series of steps from sample preparation to final quantification.

General Workflow for D-Galacturonic Acid Quantification from Pectin

This diagram illustrates a typical workflow for determining the amount of D-Galacturonic acid in a pectin-containing sample.



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Caption: General workflow for the quantification of D-Galacturonic acid.

Role in Drug Development and Research

D-Galacturonic acid and its polymeric form, pectin, are gaining attention in the pharmaceutical field for their potential applications in drug delivery and as functional excipients.

The carboxylic acid group of D-Galacturonic acid provides a site for chemical modification, allowing for the synthesis of various derivatives. For instance, it is used in the synthesis of N-(D-galacturonoyl) amino acids and dipeptides.[4] Furthermore, the gelling properties of pectin, which are directly related to its D-Galacturonic acid content, are being explored for controlled-release drug delivery systems. The ability of the carboxyl group to bind metal cations is also a subject of research for potential applications in chelation therapy and the removal of heavy metals.[15][16]

In preclinical research, D-Galacturonic acid has been shown to ameliorate intestinal mucosal permeability and inflammation in a rat model of functional dyspepsia, suggesting its potential therapeutic benefits.[17] As a naturally occurring, biodegradable, and generally recognized as safe (GRAS) compound, **D-Galacturonic acid hydrate** and its derivatives hold significant promise for future pharmaceutical innovations.

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